Spectroscopic Profile of 4-methyl-1H-pyrrole-3-carbonitrile: A Technical Guide for Researchers
Spectroscopic Profile of 4-methyl-1H-pyrrole-3-carbonitrile: A Technical Guide for Researchers
Introduction
4-methyl-1H-pyrrole-3-carbonitrile (CAS: 40167-38-2) is a substituted pyrrole that serves as a valuable building block in medicinal chemistry and materials science.[1][2] The pyrrole scaffold is a cornerstone of numerous pharmaceuticals and natural products, making the unambiguous structural characterization of its derivatives essential for advancing drug discovery and development. Accurate spectroscopic data ensures compound identity, purity, and provides the foundation for structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-methyl-1H-pyrrole-3-carbonitrile. As experimentally derived spectra are not widely available in public repositories, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues.[3][4] This approach offers a robust predictive framework for researchers working with this compound, enabling its confident identification and characterization.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 4-methyl-1H-pyrrole-3-carbonitrile (C₆H₆N₂, Molecular Weight: 106.13 g/mol ).[2][5]
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~11.5 - 12.5 | Broad Singlet | N-H |
| ¹H | ~7.4 - 7.6 | Singlet (or narrow triplet) | C2-H |
| ¹H | ~6.7 - 6.9 | Singlet (or narrow doublet) | C5-H |
| ¹H | ~2.1 - 2.3 | Singlet | C4-CH₃ |
| ¹³C | ~125 - 128 | - | C2 |
| ¹³C | ~122 - 125 | - | C5 |
| ¹³C | ~118 - 121 | - | C4 |
| ¹³C | ~115 - 117 | - | C≡N |
| ¹³C | ~95 - 98 | - | C3 |
| ¹³C | ~12 - 14 | - | CH₃ |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode |
|---|---|---|
| ~3350 - 3450 | Medium, Broad | N-H Stretch |
| ~3100 - 3150 | Medium | Aromatic C-H Stretch |
| ~2920 - 2960 | Weak | Aliphatic C-H Stretch |
| ~2220 - 2230 | Strong, Sharp | C≡N (Nitrile) Stretch |
| ~1550 - 1580 | Medium | C=C Ring Stretch |
| ~1400 - 1420 | Medium | C-N Ring Stretch |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z (Predicted) | Relative Intensity | Assignment |
|---|---|---|
| 106 | High | [M]⁺ (Molecular Ion) |
| 105 | Medium | [M-H]⁺ |
| 91 | Medium | [M-CH₃]⁺ |
| 79 | High | [M-HCN]⁺ |
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for 4-methyl-1H-pyrrole-3-carbonitrile are dictated by the aromaticity of the pyrrole ring and the electronic influence of its substituents.
Expert Analysis of Predicted Spectra
-
¹H NMR: The N-H proton is expected to be significantly deshielded, appearing as a broad singlet far downfield (~11.5-12.5 ppm), a characteristic feature of pyrrolic protons that are not rapidly exchanging. The two ring protons, H2 and H5, are distinct. The H2 proton, being adjacent to the electron-withdrawing nitrile group, is predicted to be the most deshielded of the ring protons (~7.4-7.6 ppm). The H5 proton will appear further upfield (~6.7-6.9 ppm). The methyl group (C4-CH₃) is attached to the electron-rich aromatic ring and should appear as a sharp singlet in the typical alkyl-aromatic region (~2.1-2.3 ppm).
-
¹³C NMR: The positions of the carbon signals are highly informative. The nitrile carbon (C≡N) has a characteristic chemical shift around 115-117 ppm. The C3 carbon, directly attached to the nitrile group, is expected to be the most upfield of the ring carbons (~95-98 ppm). The other ring carbons (C2, C4, C5) will have shifts influenced by the methyl group, the nitrile group, and the nitrogen heteroatom, with predicted ranges provided in Table 1. The methyl carbon signal is anticipated in the high-field aliphatic region (~12-14 ppm).
Protocol for NMR Data Acquisition
This protocol provides a robust self-validating system for obtaining high-quality NMR spectra for pyrrole derivatives.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-methyl-1H-pyrrole-3-carbonitrile sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for pyrroles as it can slow the exchange of the N-H proton, leading to a more clearly observable signal.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm. The residual solvent peak can also be used as a secondary reference.[6]
-
-
Spectrometer Setup:
-
Use a modern NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and shim the probe to ensure a homogeneous magnetic field, which is critical for sharp lineshapes and accurate integration.
-
-
¹H NMR Acquisition:
-
Spectral Width: Set to ~16 ppm to ensure all signals, from TMS to the downfield N-H proton, are captured.
-
Pulse Angle: Use a 30-45° pulse to allow for faster repetition without saturating the signals.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for protons.
-
Number of Scans (NS): Acquire 8-16 scans to achieve an excellent signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Spectral Width: Set to ~220 ppm.
-
Acquisition Mode: Use proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.
-
Relaxation Delay (D1): Use a longer delay of 2-5 seconds to account for the slower relaxation of quaternary carbons.
-
Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
NMR Acquisition Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying key functional groups within a molecule. The IR spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.
Expert Analysis of Predicted Spectrum
The IR spectrum of 4-methyl-1H-pyrrole-3-carbonitrile is expected to be dominated by a few key features:
-
N-H Stretch: A moderately broad absorption band around 3350-3450 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrrole ring.[7]
-
C≡N Stretch: The most diagnostic peak is anticipated to be a strong, sharp absorption in the range of 2220-2230 cm⁻¹. This peak is a clear indicator of the nitrile functional group.[3]
-
C-H Stretches: Aromatic C-H stretching vibrations from the pyrrole ring are expected just above 3100 cm⁻¹, while weaker aliphatic C-H stretches from the methyl group should appear just below 3000 cm⁻¹.
-
Ring Vibrations: Absorptions in the 1400-1600 cm⁻¹ region correspond to the C=C and C-N stretching vibrations within the aromatic pyrrole ring.
Protocol for IR Data Acquisition (KBr Pellet Method)
This method is ideal for obtaining high-quality spectra of solid samples and validates the sample's identity through characteristic absorptions.
-
Sample Preparation:
-
Gently grind ~1-2 mg of the 4-methyl-1H-pyrrole-3-carbonitrile sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Causality: KBr is used because it is transparent to IR radiation in the mid-IR region and forms a solid matrix for the analyte. Grinding ensures the sample is finely dispersed to minimize light scattering.
-
Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Process the spectrum to identify the wavenumbers (cm⁻¹) of major absorption bands and compare them to the predicted values (Table 2) for functional group identification.
-
IR Analysis Workflow Diagram
Caption: Workflow for FT-IR spectroscopic analysis.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, confirming its molecular weight and offering clues about its structure.
Expert Analysis of Predicted Spectrum
For 4-methyl-1H-pyrrole-3-carbonitrile, Electron Ionization (EI) is an effective technique that will induce reproducible fragmentation.
-
Molecular Ion ([M]⁺): A prominent molecular ion peak is expected at an m/z of 106, corresponding to the molecular weight of the compound.
-
Key Fragments: The aromatic stability of the pyrrole ring suggests it will remain intact in many fragments. The most likely fragmentation pathways include:
-
Loss of a hydrogen atom to give a stable cation at m/z 105.
-
Loss of a methyl radical (•CH₃) to produce a fragment at m/z 91.
-
A characteristic fragmentation for aromatic nitriles is the loss of hydrogen cyanide (HCN), which would lead to a significant peak at m/z 79. This pathway is a strong indicator of the pyrrole nitrile structure.[8]
-
Protocol for GC-MS Data Acquisition
This protocol is suitable for volatile and thermally stable compounds like 4-methyl-1H-pyrrole-3-carbonitrile and provides both retention time and mass spectral data for validation.
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of ~100 µg/mL.
-
-
Gas Chromatography (GC) Method:
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. Causality: This temperature program ensures good separation from solvent and potential impurities without degrading the analyte.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy that provides extensive, reproducible fragmentation for library matching and structural analysis.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte based on its retention time.
-
Extract the mass spectrum for this peak and identify the molecular ion.
-
Analyze the fragmentation pattern and compare it to the predicted values (Table 3) to confirm the structure.
-
GC-MS Analysis Workflow Diagram
Caption: Workflow for GC-MS analysis.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the unambiguous characterization of 4-methyl-1H-pyrrole-3-carbonitrile. This guide establishes a predicted spectroscopic fingerprint for the compound: a ¹H NMR spectrum showing three distinct aromatic/pyrrolic protons and a methyl singlet; a strong, sharp nitrile stretch near 2225 cm⁻¹ in the IR spectrum; and a mass spectrum with a molecular ion at m/z 106 and a characteristic loss of HCN. By following the detailed protocols herein, researchers can confidently generate high-quality data to verify the identity, purity, and structure of this important synthetic intermediate.
References
-
Royal Society of Chemistry. (2018). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. [Link]
-
re3data.org. (2023). Spectral Database for Organic Compounds. [Link]
-
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
Bioregistry. Spectral Database for Organic Compounds ID. [Link]
-
NextSDS. 4-methyl-1H-pyrrole-3-carbonitrile — Chemical Substance Information. [Link]
-
SciCrunch. (2022). Spectral Database System (SDBS). RRID:SCR_014671. [Link]
-
PubChem. 4-methyl-1h-pyrrole-3-carbonitrile (C6H6N2). [Link]
-
NIST. Pyrrole. NIST Chemistry WebBook, SRD 69. [Link]
-
Japanese Pharmacopoeia. Reference Infrared Absorption Spectra. [Link]
-
ResearchGate. The FTIR spectrum for Pyrrole. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Selvan, M., & Jaleel, Z. M. A. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]
-
Zhang, T., et al. (2021). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 234, 111652. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 40167-38-2 | 4-Methyl-1H-pyrrole-3-carbonitrile - AiFChem [aifchem.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. PubChemLite - 4-methyl-1h-pyrrole-3-carbonitrile (C6H6N2) [pubchemlite.lcsb.uni.lu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole [webbook.nist.gov]
